4-(3,4-Difluorophenyl)-2-nitrobenzoic acid
Description
Overview of Substituted Benzoic Acids in Contemporary Organic Chemistry
Substituted benzoic acids represent a cornerstone of organic chemistry, serving as versatile precursors and key structural motifs in a vast array of functional molecules. wikipedia.org The foundational structure of benzoic acid, a benzene (B151609) ring attached to a carboxyl group, offers a scaffold that can be systematically modified to tune its physicochemical and biological properties. youtube.com The introduction of various substituents onto the benzene ring can profoundly influence the acidity of the carboxyl group, the molecule's reactivity in further chemical transformations, and its interactions with biological targets. wikipedia.org
These compounds are integral to the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. wikipedia.orgorgsyn.org In medicinal chemistry, the benzoic acid moiety is a common feature in numerous approved drugs, where it can act as a pharmacophore, a linker, or a group that enhances solubility and pharmacokinetic profiles. The ability to readily modify the substitution pattern on the aromatic ring allows chemists to engage in structure-activity relationship (SAR) studies, systematically optimizing the properties of a lead compound.
Strategic Importance of Fluorine and Nitro Substituents in Chemical Structure-Reactivity Relationships
The specific substituents on the aromatic ring of 4-(3,4-Difluorophenyl)-2-nitrobenzoic acid, namely the difluoro and nitro groups, are of particular strategic importance in the design of functional molecules.
Fluorine Substituents: The incorporation of fluorine atoms into organic molecules has become a powerful strategy in medicinal chemistry and materials science. Due to its high electronegativity and small size, fluorine can significantly alter a molecule's properties. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and modulate lipophilicity, which in turn affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The presence of two fluorine atoms, as in the 3,4-difluorophenyl group, can further amplify these effects and introduce unique electronic properties.
Nitro Substituents: The nitro group (NO₂) is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring. This electronic pull makes the attached benzene ring electron-deficient, which can be crucial for certain types of chemical reactions. The nitro group is also a key functional group in organic synthesis, serving as a precursor to a wide range of other functionalities, most notably the amino group through reduction. This transformation is a fundamental step in the synthesis of many pharmaceutical and industrial chemicals. researchgate.net Furthermore, the nitro group itself can be a critical component of a pharmacophore, contributing to the biological activity of a molecule.
Current Research Landscape and Unexplored Opportunities for this compound
Currently, "this compound" is primarily recognized as a valuable building block in organic synthesis. Its availability from commercial suppliers, identified by the CAS number 887243-41-6, facilitates its use in the synthesis of more complex molecules. The structure of this compound, featuring a biphenyl (B1667301) core with strategically placed functional groups, suggests its primary utility in the construction of novel heterocyclic systems and as an intermediate in drug discovery programs.
The synthesis of this compound is not extensively detailed in readily available literature, but it is likely prepared through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction would involve the coupling of a boronic acid or ester derivative of one of the aromatic rings with a halide-substituted partner of the other ring. youtube.com For instance, the coupling of (3,4-difluorophenyl)boronic acid with a suitably substituted 2-nitrobenzoic acid derivative would be a plausible route.
The research landscape for structurally similar compounds, such as other fluoro-nitrobenzoic acids, reveals their extensive use as precursors for a variety of biologically active molecules, including antimicrobial and anticancer agents. nih.govnih.govresearchgate.net This suggests that "this compound" holds significant, yet largely unexplored, potential.
Unexplored Opportunities:
Medicinal Chemistry: The compound serves as an ideal starting material for the synthesis of novel kinase inhibitors, a class of drugs often featuring biaryl scaffolds. The difluorophenyl moiety could enhance binding to ATP-binding sites, while the nitro group could be reduced to an amine and further functionalized to explore interactions with the surrounding protein environment.
Materials Science: The rigid, biphenyl structure combined with the polar nitro and carboxylic acid groups could be exploited in the design of novel liquid crystals, polymers with specific electronic properties, or as a component in metal-organic frameworks (MOFs).
Agrochemicals: The demonstrated utility of related fluorinated and nitrated aromatics in agrochemicals suggests that derivatives of "this compound" could be investigated for herbicidal or fungicidal activity.
Structure
3D Structure
Properties
IUPAC Name |
4-(3,4-difluorophenyl)-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO4/c14-10-4-2-7(5-11(10)15)8-1-3-9(13(17)18)12(6-8)16(19)20/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGUUIYKECIKDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689622 | |
| Record name | 3',4'-Difluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887243-41-6 | |
| Record name | 3',4'-Difluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Precursor Chemistry for 4 3,4 Difluorophenyl 2 Nitrobenzoic Acid
Retrosynthetic Disconnection Strategies for the Construction of the 4-(3,4-Difluorophenyl)-2-nitrobenzoic acid Core
Retrosynthetic analysis is a powerful technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the primary disconnection point is the C-C bond linking the 3,4-difluorophenyl ring and the 2-nitrobenzoic acid ring. This approach logically points toward transition-metal-catalyzed cross-coupling reactions.
Two principal strategies emerge from this disconnection:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming C-C bonds between aryl groups. nih.govmdpi.com The retrosynthetic disconnection suggests coupling an arylboronic acid with an aryl halide.
Path A: This involves the reaction of 3,4-difluorophenylboronic acid (a commercially available reagent) with a 4-halo-2-nitrobenzoic acid derivative (e.g., 4-bromo- or 4-iodo-2-nitrobenzoic acid). This is a direct and convergent approach to the final product.
Ullmann Biaryl Coupling: As one of the earliest transition-metal-catalyzed reactions for aryl-aryl bond formation, the Ullmann coupling utilizes copper to connect two aryl halide molecules. wikipedia.orgsci-hub.se While historically plagued by harsh reaction conditions and stoichiometric copper requirements, modern variations have improved its scope and applicability. wikipedia.orgnih.gov
Path B: This strategy would involve the copper-mediated coupling of a 1-halo-3,4-difluorobenzene (e.g., 1-bromo- or 1-iodo-3,4-difluorobenzene) with a 4-halo-2-nitrobenzoic acid . This method is particularly effective when at least one of the aryl halides is activated by an electron-withdrawing group, such as the nitro group present in the benzoic acid fragment. sci-hub.se
Both strategies rely on the availability of specifically functionalized precursors for each of the aromatic rings, which are then joined in the key cross-coupling step.
Mechanistic Pathways of Established Synthetic Routes
The mechanistic underpinnings of the chosen synthetic routes are critical for understanding and optimizing the reaction. Both the Suzuki-Miyaura and Ullmann reactions proceed through distinct catalytic cycles.
The total synthesis of this compound is typically achieved through a sequence of reactions culminating in the key cross-coupling step.
Suzuki-Miyaura Pathway: The catalytic cycle for the Suzuki-Miyaura cross-coupling is well-established and generally involves three main stages: rsc.org
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (e.g., 4-bromo-2-nitrobenzoic acid), inserting the palladium into the carbon-halogen bond to form a palladium(II) species.
Transmetalation: The halide on the palladium(II) complex is replaced by the aryl group from the organoboron reagent (3,4-difluorophenylboronic acid). This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate (B1201080) species.
Reductive Elimination: The two aryl groups on the palladium(II) complex couple and are eliminated, forming the desired biaryl C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. rsc.org
A practical synthesis could involve reacting 4-bromo-2-nitrobenzoic acid with 3,4-difluorophenylboronic acid using a palladium catalyst like Pd/C or Pd₂(dba)₃ and a base such as potassium carbonate in a suitable solvent system. mdpi.compku.edu.cn
Ullmann Coupling Pathway: The mechanism of the Ullmann reaction is more debated than that of palladium-catalyzed couplings but is generally accepted to proceed via an organocopper intermediate rather than a free radical pathway. wikipedia.org
Formation of Organocopper Species: The copper catalyst (often Cu(I) generated in situ from copper powder or a Cu(I) salt) reacts with one of the aryl halides. organic-chemistry.org
Oxidative Addition/Nucleophilic Substitution: The resulting organocopper compound is proposed to undergo oxidative addition with the second aryl halide molecule, followed by reductive elimination. organic-chemistry.org Alternatively, the organocopper compound may act as a nucleophile, attacking the other aryl halide in a nucleophilic aromatic substitution-like process. wikipedia.org
Classic Ullmann conditions often require high temperatures (over 200°C), but the use of ligands can facilitate the reaction under milder conditions. nih.gov The synthesis of 2,2'-dinitrobiphenyl (B165474) from ortho-chloronitrobenzene is a typical example of a classic Ullmann reaction. wikipedia.org
Modern synthetic chemistry places a strong emphasis on sustainability. Efforts to develop "green" protocols for biaryl synthesis focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.
Aqueous Suzuki-Miyaura Reactions: The use of water as a reaction solvent is highly desirable due to its low cost, non-toxicity, and safety. rsc.org Suzuki-Miyaura reactions have been successfully performed in neat water, often at room temperature and open to the air, which simplifies the procedure significantly. rsc.org Catalysts such as [PdCl₂(NH₂CH₂COOH)₂] have been developed specifically for aqueous media. rsc.org
Recyclable Catalysts: Heterogeneous catalysts like palladium on carbon (Pd/C) offer a significant advantage as they can be easily recovered by filtration and reused multiple times without a substantial loss of activity. pku.edu.cn This reduces the cost and environmental impact associated with heavy metal contamination in the final product.
Solvent-Free and Alternative Energy Inputs: Some Ullmann reactions can be performed under solvent-free conditions, for instance by grinding the reagents together in a mortar and pestle or by using one of the liquid reagents as the solvent. rsc.org Additionally, the use of microwave or ultrasound irradiation can dramatically reduce reaction times and improve yields, aligning with the principles of green chemistry. nih.gov
Characterization and Reactivity of Key Synthetic Intermediates and Precursors
The success of the synthesis depends on the quality and reactivity of the starting materials.
Precursors for the 2-Nitrobenzoic Acid Moiety:
4-Halo-2-nitrobenzoic Acids: These are key intermediates. For example, 2-chloro-4-fluoro-5-nitrobenzoic acid can be prepared by the nitration of 2-chloro-4-fluorobenzotrichloride, followed by hydrolysis. patsnap.com The nitration of 2-chloro-4-fluorobenzoic acid itself is also possible but can lead to impurities. patsnap.com
Fluoro-Nitrobenzoic Acids: The synthesis of related isomers like 3-fluoro-4-nitrobenzoic acid and 2-fluoro-4-nitrobenzoic acid is well-documented. A common route is the oxidation of the corresponding fluoro-nitrotoluene using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide. chemicalbook.comnbinno.com For instance, 2-fluoro-4-nitrotoluene (B45272) can be oxidized to 2-fluoro-4-nitrobenzoic acid with KMnO₄ in the presence of a phase-transfer catalyst, yielding a white crystalline solid with a melting point of 174.5–176.0 °C. chemicalbook.com
Precursors for the 3,4-Difluorophenyl Moiety:
3,4-Difluorophenylboronic Acid: This is the standard precursor for Suzuki-Miyaura couplings. It is a stable, crystalline solid that is commercially available.
(E)-3-(3,4-difluorophenyl)acrylonitrile: This compound serves as a precursor in alternative synthetic routes, such as those for preparing cyclopropane (B1198618) derivatives. It can be synthesized from 3,4-difluorobenzaldehyde (B20872) through reactions like the Wittig reaction or aldol (B89426) condensation. google.com
The reactivity of these precursors is dictated by their functional groups. The halogen on the 4-halo-2-nitrobenzoic acid is activated towards oxidative addition by the electron-withdrawing nitro and carboxylic acid groups. Similarly, the boronic acid group is readily converted to a reactive borate in the presence of a base.
Optimization of Reaction Parameters and Yields for Scalable Synthesis
Transitioning a synthetic route from a laboratory scale to an industrial process requires careful optimization of all reaction parameters to maximize yield, purity, and cost-effectiveness.
Key Parameters for Optimization in Suzuki-Miyaura Coupling:
| Parameter | Options & Considerations | Impact on Reaction |
| Catalyst | Pd/C, Pd₂(dba)₃, Pd(OAc)₂, PEPPSI-type complexes. nih.govmdpi.compku.edu.cn | Catalyst choice affects reaction rate, yield, and catalyst loading required. Ligand-free systems like Pd/C are often preferred for scalability due to cost and ease of removal. pku.edu.cn |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KOH. mdpi.com | The base is essential for activating the boronic acid. Its strength and solubility can significantly influence the reaction rate and the formation of side products. |
| Solvent | Toluene, Dioxane, DMF, Ethanol/Water, neat Water. mdpi.comrsc.org | The solvent system affects the solubility of reagents and catalyst stability. Green solvents like water/ethanol are increasingly favored. pku.edu.cn |
| Temperature | Room temperature to reflux. | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions. Room temperature reactions are ideal for energy efficiency. rsc.org |
| Reactant Ratio | Stoichiometric or slight excess of boronic acid. | Using a slight excess of the boronic acid can help drive the reaction to completion. mdpi.com |
Systematic screening of these parameters is crucial. For example, in the synthesis of biaryl ketones via Suzuki coupling, different bases, catalyst loadings, and solvents were tested to maximize the yield of the desired product while minimizing side reactions like double coupling. researchgate.net A one-pot bromination process was similarly optimized by screening various reaction conditions to find the ideal set for high yield. researchgate.net For large-scale synthesis, factors such as reaction kinetics, heat transfer, and process safety become paramount, often necessitating a shift to one-pot procedures or continuous flow reactors to improve efficiency and control. google.com
Elucidation of Chemical Reactivity and Reaction Mechanisms of 4 3,4 Difluorophenyl 2 Nitrobenzoic Acid
Transformations Involving the Carboxylic Acid Moiety: Esterification, Amidation, and Decarboxylation Pathways
The carboxylic acid group is a primary site for transformations such as esterification, amidation, and decarboxylation.
Esterification: The conversion of 4-(3,4-difluorophenyl)-2-nitrobenzoic acid to its corresponding esters can be readily achieved through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). truman.edumasterorganicchemistry.com The reaction is an equilibrium process, and the removal of water, often using a Dean-Stark apparatus, can drive it to completion. masterorganicchemistry.com
Alternative methods that proceed under milder conditions can also be employed. For instance, reaction with triphenylphosphine (B44618) dihalides (Ph₃PBr₂ or Ph₃PI₂) in the presence of a base like N,N-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (B109758) can produce esters in high yields at room temperature. researchgate.net
Amidation: The formation of amides from this compound is a crucial transformation for introducing this moiety into peptides or other biologically relevant molecules. This is typically accomplished by activating the carboxylic acid followed by reaction with a primary or secondary amine. A wide array of coupling reagents is available for this purpose. luxembourg-bio.com Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with an additive like N-hydroxysuccinimide to form an active ester intermediate that readily reacts with amines. google.com Other modern reagents such as COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and titanium-based catalysts (e.g., TiF₄) have been shown to be effective, even in aqueous media, which can be advantageous for certain applications. luxembourg-bio.comresearchgate.net
Decarboxylation: The removal of the carboxyl group (decarboxylation) from aromatic carboxylic acids is generally a challenging reaction that often requires high temperatures or harsh conditions. nih.gov However, the presence of ortho-substituents can influence the ease of this transformation. For this compound, the ortho-nitro group's electron-withdrawing nature can facilitate decarboxylation under certain conditions. Copper-based catalysts are often used to promote the decarboxylation of related phthalic acids to produce difluorobenzoic acids, typically requiring temperatures between 125°C and 215°C. google.com More recent advancements include photo-induced, radical-based decarboxylation methods using copper catalysts at much milder temperatures (e.g., 35 °C), which could be applicable to this substrate. nih.gov
Table 1: Representative Conditions for Carboxylic Acid Transformations
| Transformation | Reagents & Conditions | Typical Substrate Analogue | Reference |
|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol), H₂SO₄ (cat.), Reflux | 3-Nitrobenzoic Acid | truman.edu |
| Amidation | Amine, DCC, N-Hydroxysuccinimide, THF | 4-Nitrobenzoic Acid | google.com |
| Amidation | Amine, TiF₄ (cat.), Toluene, Reflux | Benzoic Acid | researchgate.net |
| Decarboxylation | Copper Catalyst, N-Methyl-2-pyrrolidone, 125-150 °C | 4,5-Difluorophthalic Acid | google.com |
| Decarboxylation | Photo-induced Copper Catalysis, 35 °C | Benzoic Acids | nih.gov |
Reactivity of the Nitro Group: Reduction, Cyclization, and Nucleophilic Aromatic Substitution Reactions
The nitro group is a versatile functional group that is central to the reactivity of this compound.
Reduction: The most common reaction of the nitro group is its reduction to an amine (NH₂). This transformation is synthetically valuable as it converts a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho,para-directing group. masterorganicchemistry.com A variety of methods can achieve this reduction with high chemoselectivity, leaving the carboxylic acid and fluoro-substituents intact. researchgate.net
Common reduction conditions include:
Catalytic Hydrogenation: Using hydrogen gas (H₂) with catalysts like palladium on carbon (Pd/C) or Raney nickel. Raney nickel is often preferred when there is a risk of dehalogenation. commonorganicchemistry.com
Metal/Acid Systems: Using metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comcommonorganicchemistry.comscispace.com
Other Reagents: Tin(II) chloride (SnCl₂) provides a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com
Partial reduction of the nitro group to a hydroxylamine (B1172632) (NHOH) is also possible using specific reagents like zinc dust with ammonium (B1175870) chloride. wikipedia.org
Cyclization: The reduction of the nitro group to an amine creates a key intermediate for intramolecular cyclization reactions. The resulting 2-amino-4-(3,4-difluorophenyl)benzoic acid is primed for cyclization, particularly through reaction of the newly formed amine with the adjacent carboxylic acid group. This can lead to the formation of lactams or other heterocyclic ring systems, which are common scaffolds in medicinal chemistry.
Nucleophilic Aromatic Substitution (SNAr): The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) on the benzoic acid ring. wikipedia.orglibretexts.org It strongly withdraws electron density, particularly from the ortho and para positions, making the ring's carbons electrophilic and susceptible to attack by nucleophiles. This reactivity is further discussed in section 3.3.
Table 2: Common Reagents for Nitro Group Reduction
| Reagent System | Product | Advantages/Considerations | Reference |
|---|---|---|---|
| H₂ / Pd/C | Amine | Highly efficient, but may cause dehalogenation. | commonorganicchemistry.com |
| H₂ / Raney Ni | Amine | Good for substrates with halogen substituents. | commonorganicchemistry.com |
| Fe / HCl or AcOH | Amine | Classic, mild, and cost-effective method. | masterorganicchemistry.comcommonorganicchemistry.com |
| SnCl₂ | Amine | Mild conditions, good for preserving other functional groups. | commonorganicchemistry.com |
| Zn / NH₄Cl | Hydroxylamine | Allows for partial reduction. | wikipedia.org |
Influence of Difluorophenyl Substitution on Electrophilic and Nucleophilic Aromatic Reactions of the Benzoic Acid Ring
The 3,4-difluorophenyl group, along with the nitro group, exerts a profound electronic influence on the benzoic acid ring. Both are strong electron-withdrawing groups, which has two major consequences:
Deactivation towards Electrophilic Aromatic Substitution (EAS): The benzoic acid ring is rendered highly electron-deficient, and therefore strongly deactivated towards attack by electrophiles. Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation on this ring are extremely unlikely to occur under standard conditions.
Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of both the nitro group and the difluorophenyl group makes the benzoic acid ring highly susceptible to nucleophilic aromatic substitution. wikipedia.orglibretexts.org The nitro group at the C2 position strongly activates the ortho (C1, C3) and para (C5) positions for nucleophilic attack. If a suitable leaving group (such as a halogen) were present at one of these positions, it could be readily displaced by a nucleophile. Furthermore, the fluorine atoms on the adjacent phenyl ring can also be targets for SNAr, especially with strong nucleophiles, a known reactivity pattern for polyfluorinated aromatic compounds. masterorganicchemistry.comnih.gov The reactivity order for leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the trend seen in Sₙ1/Sₙ2 reactions. masterorganicchemistry.com
Investigating the Regioselectivity and Stereoselectivity in Reactions of this compound
Regioselectivity: The regiochemical outcome of reactions involving this molecule is governed by the directing effects of its substituents.
On the Benzoic Acid Ring: For any potential nucleophilic aromatic substitution, the nitro group at C2 directs incoming nucleophiles to attack positions C1, C3, and C5. The specific site of attack would depend on the presence of a leaving group at one of these positions.
On the Difluorophenyl Ring: The two fluorine atoms are ortho and para directors for electrophilic substitution. However, they are also deactivating. More relevant is their potential to act as leaving groups in SNAr reactions. A nucleophile would preferentially attack the carbon bearing a fluorine atom that is para to the point of attachment to the benzoic acid ring (C4') due to resonance stabilization of the intermediate Meisenheimer complex.
Cyclization Reactions: Following the reduction of the nitro group, intramolecular cyclization between the resulting amine and the ortho-carboxylic acid is highly regioselective, leading to the formation of a six-membered heterocyclic ring.
Stereoselectivity: The parent molecule, this compound, is achiral. Stereoselectivity would become a consideration only if the molecule reacts with a chiral reagent or under the influence of a chiral catalyst. For example, the asymmetric reduction of the carboxylic acid to a chiral alcohol or the use of a chiral amine in an amidation reaction would introduce a stereocenter into the product. Without such external chiral influence, reactions are expected to yield racemic mixtures if a new stereocenter is formed.
Exploration of Novel Organic Transformations and Catalytic Applications
The multifunctional nature of this compound makes it a valuable building block for the synthesis of more complex molecules and materials.
Heterocycle Synthesis: The compound is an ideal precursor for various heterocyclic structures. For example, reduction of the nitro group followed by reaction with a one-carbon electrophile (like a formic acid derivative) and subsequent cyclization can yield benzimidazole-type structures, which are prevalent in pharmaceuticals. ossila.com
Sequential Cross-Coupling: The presence of multiple reactive sites allows for sequential, site-selective reactions. For instance, the carboxylic acid could first be converted to an amide, followed by reduction of the nitro group, and then a subsequent reaction at the newly formed amine. This step-wise functionalization is a powerful strategy in synthetic chemistry. nih.gov
Catalytic Applications: While the molecule itself is not a catalyst, its derivatives could be. For example, conversion to an amino acid derivative could allow it to be incorporated into peptides that may have catalytic activity. The difluorophenyl moiety is also of interest in materials science and medicinal chemistry for its ability to modulate properties like lipophilicity and metabolic stability.
Denitrative Coupling: In modern organic synthesis, nitroarenes are increasingly used as coupling partners in reactions that proceed via the displacement of the nitro group. chemrevlett.com This "denitrative coupling" offers an alternative to traditional cross-coupling reactions involving organohalides. It is conceivable that under specific catalytic conditions (e.g., with palladium or copper catalysts), the nitro group of this compound or its derivatives could be replaced by other functional groups.
In Depth Structural Elucidation and Advanced Spectroscopic Characterization Techniques for 4 3,4 Difluorophenyl 2 Nitrobenzoic Acid
Vibrational Spectroscopy (FT-IR and Raman) for Comprehensive Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a cornerstone for identifying functional groups and probing the conformational landscape of a molecule. For 4-(3,4-Difluorophenyl)-2-nitrobenzoic acid, these methods would provide a detailed fingerprint of its molecular structure.
Expected FT-IR and Raman Spectral Features:
The spectrum of this compound would be dominated by vibrations from the carboxylic acid, nitro group, and the substituted phenyl rings.
Carboxylic Acid Group: A broad O-H stretching band would be expected in the FT-IR spectrum, typically in the 2500-3300 cm⁻¹ region. The C=O stretch of the carboxylic acid would appear as a strong band, likely between 1680-1710 cm⁻¹.
Nitro Group: The asymmetric and symmetric stretching vibrations of the NO₂ group would produce strong bands in the FT-IR spectrum, anticipated around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
Aromatic Rings: C-H stretching vibrations of the aromatic protons would be observed above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl rings would generate a series of bands in the 1400-1600 cm⁻¹ region.
C-F Bonds: The C-F stretching vibrations are expected to produce strong bands in the 1100-1250 cm⁻¹ range.
Substituent Effects: The precise positions of these bands would be influenced by the electronic effects of the nitro and difluorophenyl substituents, as well as potential intramolecular hydrogen bonding between the carboxylic acid proton and an oxygen of the nitro group.
For context, the related compound 4-methyl-3-nitrobenzoic acid has been studied, and its FT-IR spectrum shows characteristic bands that can be compared to the expected values for the title compound. uni.lu Similarly, studies on 2-amino-4,5-difluorobenzoic acid provide insights into the vibrational modes of a difluorinated benzoic acid derivative. chemicalbook.com
Interactive Data Table: Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |
| Carboxylic Acid | C=O stretch | 1680-1710 | Moderate |
| Nitro Group | Asymmetric NO₂ stretch | 1520-1560 | Strong |
| Nitro Group | Symmetric NO₂ stretch | 1340-1380 | Strong |
| Aromatic Rings | C-H stretch | >3000 | Moderate |
| Aromatic Rings | C=C stretch | 1400-1600 | Strong |
| C-F Bonds | C-F stretch | 1100-1250 | Moderate |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment and Dynamics
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR would provide critical information on the connectivity and chemical environment of each atom in this compound.
¹H NMR Spectroscopy:
The ¹H NMR spectrum would be expected to show distinct signals for the protons on the two aromatic rings. The integration of these signals would confirm the number of protons in each environment. The chemical shifts would be influenced by the electron-withdrawing nitro group and the fluorine atoms. The coupling patterns (splitting) would reveal the adjacency of protons.
A supplementary information file for a related study provides ¹H NMR data for a compound that may be this compound, showing multiplets in the aromatic region. rsc.org For comparison, the ¹H NMR spectrum of the similar compound 4-phenyl-2-nitrobenzoic acid has also been documented. rsc.org
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shift of the carbonyl carbon in the carboxylic acid would be significantly downfield. The carbons attached to fluorine atoms would exhibit C-F coupling.
The aforementioned supplementary file also contains ¹³C NMR data with signals at δ 166.84, 166.37, 164.38, 132.59, 127.83, and 116.14 ppm, which could correspond to the carbon environments in the target molecule. rsc.org
Interactive Data Table: Tentative NMR Data for a Related Compound rsc.org
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 13.06 | s | COOH |
| ¹H | 8.11–7.92 | m | Aromatic H |
| ¹H | 7.40–7.21 | m | Aromatic H |
| ¹³C | 166.84 | C=O | |
| ¹³C | 166.37 | Aromatic C | |
| ¹³C | 164.38 | Aromatic C | |
| ¹³C | 132.59 | Aromatic C | |
| ¹³C | 127.83 | Aromatic C | |
| ¹³C | 116.14 | Aromatic C |
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. Analysis of the fragmentation patterns can further confirm the structure.
For this compound, HRMS would be expected to show a molecular ion peak corresponding to its exact mass. The fragmentation pattern would likely involve the loss of small neutral molecules such as H₂O, CO, NO₂, and CO₂ from the parent ion. For instance, the mass spectrum of the related 4-nitrobenzoic acid shows characteristic fragmentation. nist.govmassbank.eu
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions
Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding (e.g., between carboxylic acid groups to form dimers) and π-π stacking, which govern the crystal packing. While obtaining suitable crystals of the title compound has been reported as challenging, rsc.org such a study would provide invaluable insight into its solid-state architecture. For comparison, the crystal structures of related nitrobenzoic acids have been extensively studied. ebi.ac.uk
Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be characterized by absorption bands corresponding to π → π* transitions within the aromatic systems. The presence of the nitro group and the difluorophenyl substituent would influence the position and intensity of these absorption maxima due to their effects on the electronic conjugation of the system.
For example, the UV-Vis spectrum of 4-nitrobenzoic acid in alcohol shows a maximum absorption at 258 nm. nih.gov The absorption spectrum of benzoic acid itself has also been well-documented, providing a baseline for understanding the effects of the substituents. researchgate.net
Computational and Theoretical Chemistry Investigations of 4 3,4 Difluorophenyl 2 Nitrobenzoic Acid
Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure, Molecular Geometry, and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about electronic structure, molecular geometry, and energetics.
DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying benzoic acid derivatives. scispace.comkarazin.ua These calculations can optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. For substituted benzoic acids, a key feature is the planarity of the molecule; steric interactions between adjacent groups, such as the carboxylic acid and nitro group in the target molecule, can cause these groups to rotate out of the plane of the aromatic ring. doaj.org For example, in isomers of nitro trifluoromethyl benzoic acid, steric hindrance forces either the carboxylic acid or the nitro group to rotate out of the aromatic plane. doaj.org
Energetic properties, such as the heat of formation and binding energy, can also be computed. In studies of substituted benzoic acid dimers, interaction energies are calculated to understand the stability gained from intermolecular interactions like hydrogen bonding. scispace.com Quantum chemical calculations have been employed to determine lattice and intermolecular interaction energies in various nitrobenzoic acid derivatives to predict the formation of solid solutions. researchgate.net
Table 1: Representative Geometric Parameters for Substituted Benzoic Acids Calculated via DFT (Note: Data below is illustrative for related compounds, as specific values for 4-(3,4-Difluorophenyl)-2-nitrobenzoic acid are not publicly available.)
| Parameter | Benzoic Acid (B3LYP) scispace.com | 4-Nitrobenzoic Acid (B3LYP) scispace.com | Description |
|---|---|---|---|
| C=O bond length (Å) | 1.2092 | --- | Length of the carbonyl double bond in the carboxylic acid group. |
| C-C bond length (Å) | 1.4865 | --- | Length of the bond connecting the carboxyl carbon to the phenyl ring. |
| O-H bond length (Å) | 0.9678 | --- | Length of the hydroxyl bond in the carboxylic acid group. |
Prediction of Spectroscopic Properties (Vibrational Frequencies, NMR Chemical Shifts) through Computational Methods
Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can accurately predict vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.
Predicted vibrational frequencies help in the assignment of experimental IR spectra. For instance, in substituted nitrobenzamide derivatives, DFT calculations have been used to assign stretching frequencies for N-H, C=O, and SO2 groups. nih.gov For benzoic acid derivatives, a characteristic feature is the O-H stretching vibration, which is sensitive to hydrogen bonding. scispace.com
The prediction of NMR chemical shifts is a powerful tool for structure elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, from which chemical shifts are derived. nih.govrsc.org Studies have shown that this method can be highly effective in identifying correct regio-isomers and protonation states by comparing calculated and experimental shifts. rsc.org The accuracy of these predictions can be further enhanced by incorporating conformational averaging from molecular dynamics simulations. biorxiv.org
Table 2: Example of Calculated vs. Experimental NMR Chemical Shifts (Note: This table illustrates the methodology; specific data for the target compound is not available.)
| Nucleus | Compound Type | Calculation Method | Predicted Shift (ppm) | Experimental Shift (ppm) |
|---|---|---|---|---|
| ¹H | Isomeric Molecules | B3LYP/6-31G(d) nih.gov | Varies | Varies |
| ¹³C | Isomeric Molecules | B3LYP/6-31G(d) nih.gov | Varies | Varies |
Analysis of Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. karazin.uanih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial reactivity descriptor. A small energy gap suggests that a molecule is more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Analysis of various aromatic carboxylic acids has shown how different substituents affect the HOMO and LUMO energy levels. researchgate.net For instance, electron-withdrawing groups like the nitro group tend to lower both the HOMO and LUMO energies and decrease the energy gap, indicating increased reactivity.
From the HOMO and LUMO energies, other global reactivity descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness can be calculated to further characterize the molecule's reactivity profile. researchgate.net
Table 3: Frontier Orbital Energies for Substituted Aromatic Acids (Note: Data is illustrative, based on semi-empirical PM3 calculations for related compounds. researchgate.net)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |
|---|---|---|---|
| Benzoic Acid | -10.198 | -0.993 | 9.205 |
Conformational Analysis and Potential Energy Surface Mapping
Molecules with rotatable bonds, like this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them. This is often achieved by mapping the potential energy surface (PES), which describes the energy of the molecule as a function of its geometry. wikipedia.org
For this molecule, key degrees of freedom include the rotation of the two phenyl rings relative to each other and the orientation of the carboxylic acid and nitro groups. A DFT-based conformational study on related fluorinated compounds revealed that different diastereoisomers preferentially adopt different ring puckers. nih.gov The rotation of the carboxylic acid group is particularly important, as it can exist in cis and trans conformations, with the cis isomer often being more stable in substituted benzoic acids. scispace.com The presence of multiple conformations can result in conformational polymorphism, where a compound crystallizes into different structures based on distinct conformer arrangements. rsc.org
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While quantum chemical calculations typically model molecules in a vacuum, molecular dynamics (MD) simulations are used to study their behavior in a condensed phase, such as in a solvent or a crystal. nih.gov MD simulations model the movement of atoms over time, providing insights into dynamic processes, solvent effects, and intermolecular interactions. ajchem-a.comfrontiersin.org
For carboxylic acids, a primary intermolecular interaction is the formation of strong hydrogen-bonded dimers. scispace.comdoaj.org MD simulations can explore the stability and dynamics of these dimers in solution. Furthermore, the choice of solvent can significantly influence molecular behavior and antioxidant activity. researchgate.net Hybrid implicit-explicit solvent models can be used to investigate specific solute-solvent interactions, such as hydrogen bonding between the molecule and solvent molecules like water or DMSO. rsc.org Such simulations are critical for understanding how the environment modulates the properties and reactivity of the compound.
Theoretical Studies on Reaction Mechanisms and Transition State Structures
Computational chemistry is a key tool for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify the lowest energy pathway from reactants to products. researchgate.net This involves locating and characterizing the geometry and energy of transition state structures, which are the high-energy points along the reaction coordinate.
For a molecule like this compound, theoretical studies could investigate various reactions. For example, the synthesis of related compounds often involves the nitration of a difluorobenzoic acid precursor. chemicalbook.com Computational studies could model this electrophilic substitution reaction to understand the regioselectivity. Another area of study could be the reactions of the carboxylic acid group, such as esterification or amide bond formation, as has been studied for related nitrobenzoic acids. nih.gov By mapping the reaction mechanism, these theoretical studies provide a detailed, step-by-step understanding of how chemical transformations occur.
Research Applications in Advanced Materials Science and Synthetic Building Blocks
Utilization as a Versatile Building Block in the Synthesis of Complex Organic Molecules
There are no available research articles or patents that describe the use of 4-(3,4-Difluorophenyl)-2-nitrobenzoic acid as a starting material or intermediate in the synthesis of other complex organic molecules. While structurally similar compounds such as 4-fluoro-3-nitrobenzoic acid and 4-chloro-2-fluoro-5-nitrobenzoic acid are documented as versatile building blocks for heterocyclic scaffolds and active pharmaceutical ingredients, no such synthetic pathways originating from this compound have been reported. ossila.comnih.gov
Role in Supramolecular Chemistry and Crystal Engineering for Novel Architectures
No studies could be identified that investigate the role of this compound in the fields of supramolecular chemistry or crystal engineering. The formation of predictable, non-covalent interactions is the basis of crystal engineering, and while related benzoic acids are used to form hydrogen-bonded assemblies, there is no literature detailing the specific supramolecular structures or novel architectures derived from this compound. ias.ac.in
Investigation as a Ligand Precursor in Coordination Chemistry and Metal-Organic Frameworks
The potential of this compound as a ligand precursor for coordination chemistry or as an organic linker for the construction of Metal-Organic Frameworks (MOFs) has not been explored in any published research. The carboxylic acid group is a common anchoring point for creating metal complexes, and nitro-functionalized linkers are used to tune the properties of MOFs. nih.govresearchgate.net However, no specific examples involving this compound are documented.
Exploration in Polymer Chemistry and the Design of Functional Organic Materials
There is no scientific literature describing the integration of this compound into polymers or its use in the design of other functional organic materials. While related benzoic acid derivatives have been incorporated into polymer chains to create materials with specific thermal or photoresponsive properties, this particular compound has not been featured in similar studies. researchgate.net
Integration into Catalyst Design and Optimization Studies
No research could be found on the use of this compound in the design or optimization of catalysts. Molecules with its features could theoretically be used to synthesize ligands for asymmetric catalysis or as organocatalysts, but no studies have been published to support this application.
Structure Activity Relationship Sar Studies and Derivative Synthesis for Mechanistic Research
Synthesis and Characterization of Structural Analogues and Derivatives of 4-(3,4-Difluorophenyl)-2-nitrobenzoic acid
The synthesis of this compound and its structural analogues typically involves multi-step synthetic sequences. A common and versatile strategy is the Suzuki cross-coupling reaction. This approach involves the palladium-catalyzed reaction of a boronic acid derivative with a halogenated precursor. For the parent compound, this could involve coupling (3,4-difluorophenyl)boronic acid with a suitably protected methyl 4-halo-2-nitrobenzoate, followed by saponification (ester hydrolysis) to yield the final carboxylic acid.
Key synthetic precursors for these reactions include various substituted nitrobenzoic acids. For instance, the synthesis of related compounds like 4,5-difluoro-2-nitrobenzoic acid can be achieved through the nitration of 3,4-difluorobenzoic acid. chemicalbook.com Similarly, other isomers such as 3-fluoro-4-nitrobenzoic acid are synthesized via oxidation of precursors like 2-fluoro-4-methyl-1-nitrobenzene using strong oxidizing agents like potassium dichromate in sulfuric acid. chemicalbook.com These foundational building blocks are essential for creating a diverse library of analogues.
Characterization of these synthesized compounds is performed using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is used to confirm the molecular structure and connectivity of atoms. Mass spectrometry (MS) provides the molecular weight, confirming the compound's identity. Infrared (IR) spectroscopy helps identify the key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).
Below is a table of representative structural analogues that could be synthesized to explore the SAR of this compound.
| Compound Name | Structure | Key Variation |
| This compound | Parent Compound | |
| 4-(3,4-Difluorophenyl)-2-aminobenzoic acid | Reduction of nitro group to an amino group | |
| Methyl 4-(3,4-Difluorophenyl)-2-nitrobenzoate | Esterification of the carboxylic acid | |
| 4-(3,4-Difluorophenyl)-2-nitrobenzamide | Conversion of carboxylic acid to a primary amide | |
| 2-(3,4-Difluorophenyl)-4-nitrobenzoic acid | Positional isomer of the nitro and difluorophenyl groups | |
| 4-(2,4-Difluorophenyl)-2-nitrobenzoic acid | Altered fluorine substitution pattern on the phenyl ring |
Systematic Modifications of the Carboxylic Acid Group and Their Impact on Reactivity
Common modifications include:
Esterification: Conversion of the carboxylic acid to an ester (e.g., methyl, ethyl, or benzyl (B1604629) esters) is a standard derivatization. This transformation neutralizes the acidity of the molecule, increases its lipophilicity, and can serve as a prodrug strategy in therapeutic contexts. Reactivity-wise, esters can undergo hydrolysis back to the carboxylic acid or can be subjected to nucleophilic attack at the carbonyl carbon.
Amidation: Reaction of the carboxylic acid with amines yields amides. This modification replaces the acidic proton with a less acidic N-H proton (in primary and secondary amides) and introduces a hydrogen bond donor/acceptor system. Amides are generally more stable to hydrolysis than esters and can significantly alter the molecule's solubility and binding properties.
Reduction: The carboxylic acid can be reduced to a primary alcohol. This removes the carbonyl group's planar geometry and its ability to act as a hydrogen bond acceptor, drastically changing the molecule's shape and electronic properties.
The impact of these modifications on reactivity is predictable. For instance, in organocatalytic reactions, the presence and positioning of a carboxylic acid group can fundamentally alter the reaction pathway. rsc.org The acidity of the carboxylic acid influences reaction rates and mechanisms, and its conversion to a neutral ester or amide removes this catalytic or directing influence. rsc.orgresearchgate.net
Positional and Substituent Variations of the Nitro and Fluorine Groups
Nitro Group Variations: The nitro group at the 2-position (ortho to the carboxylic acid) exerts a strong steric and electronic influence. Its electron-withdrawing nature increases the acidity of the carboxylic acid. Moving the nitro group to other positions, such as the 4- or 5-position, would alter these effects. For example, in 4-nitrobenzoic acid derivatives, the nitro group is para to the carboxylic acid, leading to a significant increase in acidity through resonance and inductive effects. researchgate.net The synthesis of isomers like 2-nitrobenzoic acid often requires specific strategies to avoid the predominant formation of the 3-nitro isomer during nitration of benzoic acid. google.com Reduction of the nitro group to an amine introduces a basic, electron-donating group, which fundamentally changes the molecule's electronic character and potential for hydrogen bonding. nih.gov
Fluorine Group Variations: The two fluorine atoms on the second phenyl ring also play a critical role. Their high electronegativity makes them weak hydrogen bond acceptors and influences the electronic nature of the phenyl ring. The 3,4-difluoro substitution pattern is just one of several possibilities. Moving the fluorine atoms to other positions (e.g., 2,4-difluoro or 3,5-difluoro) would change the dipole moment of the molecule and the steric environment around the biaryl bond. Studies on related fluorinated nitroaromatics show that the position of fluorine atoms significantly affects crystal packing and intermolecular interactions. rsc.org For example, 3-fluoro-4-nitrobenzoic acid and 4,5-difluoro-2-nitrobenzoic acid are related building blocks whose distinct substitution patterns lead to different chemical properties and applications. cymitquimica.comsigmaaldrich.com
The following table compares the parent compound with some of its positional isomers.
| Compound Name | CAS Number | Key Feature | Source |
| This compound | 887243-41-6 | Parent compound | chemsrc.com |
| 3-Fluoro-4-nitrobenzoic acid | 403-21-4 | Isomeric monofluoro building block | cymitquimica.comnbinno.com |
| 4,5-Difluoro-2-nitrobenzoic acid | 20372-63-8 | Isomeric difluoro building block | chemicalbook.comsigmaaldrich.combldpharm.com |
| 3,4-Difluoro-5-nitrobenzoic acid | 1121583-51-4 | Isomeric difluoro building block | bldpharm.com |
| 4-Amino-2,3-difluoro-5-nitrobenzoic acid | 284030-57-5 | Building block with additional amino group | nih.gov |
Elucidation of Structure-Reactivity and Structure-Function Correlations (excluding clinical outcomes)
By synthesizing and studying the analogues described above, researchers can establish clear correlations between molecular structure and chemical function. These correlations are essential for understanding the molecule's mechanism of action in a non-clinical context, such as its ability to interact with specific proteins or catalyze reactions.
Structure-Reactivity Correlations:
Acidity: The acidity of the carboxylic acid is directly modulated by the electronic nature of the substituents on the aromatic rings. The electron-withdrawing nitro group and fluorine atoms increase the acidity (lower pKa). Modifying or moving these groups allows for the fine-tuning of this property. For example, reducing the nitro group to an electron-donating amino group would decrease the acidity.
Electrophilicity: The nitro-substituted ring is electron-deficient and susceptible to nucleophilic aromatic substitution, although this is less common than reactions involving the carboxylic acid. The reactivity of this ring is a function of the number and position of the electron-withdrawing groups.
Conformation: The steric hindrance caused by the ortho-nitro group influences the dihedral angle between the two phenyl rings. This conformational preference can be critical for fitting into a specific binding pocket of a biological target. Modifying the ortho substituent (e.g., to a smaller group like a fluorine atom or a larger one) would directly impact this rotational barrier.
Structure-Function Correlations: In a mechanistic research context, "function" refers to the molecule's ability to participate in specific chemical or biological processes, excluding therapeutic outcomes.
Binding Interactions: The various functional groups allow for a range of non-covalent interactions. The carboxylic acid can act as a hydrogen bond donor and acceptor. The nitro group is a strong hydrogen bond acceptor. nih.gov The difluorophenyl ring can participate in hydrophobic interactions and potentially halogen bonding. SAR studies reveal which of these interactions are critical for binding to a particular target, such as an enzyme active site. For many benzoic acid derivatives, a phenyl core is vital for hydrophobic interactions, while hydrophilic substituents are necessary for binding to polar residues. psu.edu
Reactivity as an Inhibitor: If the molecule functions as an enzyme inhibitor, SAR studies can distinguish between competitive, non-competitive, or irreversible inhibition. For example, if ester or amide derivatives, where the carboxylic acid is blocked, are inactive, it suggests the acidic proton or the carboxylate's ability to chelate a metal ion is crucial for function.
Design and Synthesis of this compound-based Probes for Mechanistic Biological Studies
To investigate the biological targets and mechanisms of action of this compound, researchers can design and synthesize chemical probes. These probes retain the core structure of the parent molecule but are appended with a reporter tag (like a fluorescent dye or biotin) or a reactive group for covalent labeling.
Design Principles: The design of a useful probe requires a "linker" attachment point that does not disrupt the key interactions of the parent molecule. Based on SAR studies, if the carboxylic acid group is found to be non-essential for biological function or can be modified without significant loss of activity, it serves as an ideal handle for attaching a linker.
Types of Probes:
Fluorescent Probes: The carboxylic acid can be coupled to an amine-containing fluorophore (e.g., a rhodamine or fluorescein (B123965) derivative) via an amide bond. The resulting fluorescent probe can be used in cell imaging studies to visualize its subcellular localization or in fluorescence polarization assays to quantify binding to a target protein. The versatility of the carboxylic acid functional group allows for facile synthesis of such probes. nbinno.comossila.com
Affinity-Based Probes (e.g., Biotinylated Probes): By attaching a biotin (B1667282) molecule to the this compound core, again likely through the carboxylic acid, an affinity probe can be created. This probe can be incubated with cell lysates. Any protein that specifically binds to the probe can be "pulled down" using streptavidin-coated beads and subsequently identified by mass spectrometry. This is a powerful method for target deconvolution.
Photo-Affinity Probes: For covalent capture of a target, a photo-reactive group (e.g., a diazirine or benzophenone) can be incorporated into the structure. Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks the probe to any nearby interacting proteins.
The synthesis of these probes follows standard bioconjugation chemistry, typically involving the activation of the carboxylic acid (e.g., as an NHS ester) followed by reaction with an amine-functionalized tag. The core structure of this compound provides a robust and synthetically tractable scaffold for the development of these essential tools for mechanistic biology.
Advanced Analytical Methodologies for Research and Development of 4 3,4 Difluorophenyl 2 Nitrobenzoic Acid
Development and Validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Purity and Quantitative Analysis
The quantification and purity assessment of 4-(3,4-difluorophenyl)-2-nitrobenzoic acid and its precursors, such as 3,4-difluoronitrobenzene, rely on robust and validated chromatographic methods. mdpi.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary tools for this purpose, each offering distinct advantages.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC (RP-HPLC) method is typically developed for the analysis of polar aromatic acids like this compound. Method development involves optimizing the mobile phase, column, and detection wavelength. To ensure the acidic compound is in its protonated form for better retention on a C18 column, the mobile phase is often acidified using formic acid or phosphoric acid. nih.govchromforum.org Gradient elution is commonly employed to separate the main compound from potential impurities with varying polarities within a reasonable timeframe. ijfmr.com Validation is performed according to established guidelines to ensure the method is linear, accurate, precise, and robust. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile and thermally stable compounds, including potential precursors or impurities. nih.gov For non-volatile compounds like carboxylic acids, derivatization is often required to increase volatility and thermal stability. nih.gov However, purity analysis of related nitrobenzoic acids by GC without derivatization has been reported. avantorsciences.com In a GC-MS method, the mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns, offering high specificity. nih.gov When analyzing for trace amounts of related nitroaromatic impurities, methods utilizing negative-ion chemical ionization can provide exceptionally high sensitivity. nih.gov
Below is a representative table of plausible parameters for the analysis of this compound.
Table 1: Representative HPLC and GC-MS Method Parameters
| Parameter | HPLC Method (for the main compound) | GC-MS Method (for impurities/precursors) |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient) | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 230 nm | Mass Spectrometry (Electron Ionization) |
| Temperature | 40 °C | Temperature Program (e.g., 100°C to 280°C) |
| Injection Volume | 10 µL | 1 µL (Split/Splitless) |
| Internal Standard | Structurally similar, non-interfering compound | Isotopically labeled analog (e.g., [¹⁵N]nitrate) nih.gov |
Electrochemical Characterization for Redox Properties and Potential Applications
The electrochemical behavior of this compound is dominated by the nitroaromatic group. The redox properties of nitroaromatic compounds are critical as they often underpin their mechanism of action in various applications. nih.gov The nitro group (ArNO₂) is strongly electron-withdrawing and can undergo reduction through several pathways. wikipedia.org
The primary electrochemical process is the single-electron reduction to form a radical anion (ArNO₂⁻·). nih.gov This process is often reversible, and its standard reduction potential is a key thermodynamic parameter that predicts the conditions under which the compound can be reduced. dtic.milresearchgate.net This reduction can be studied using techniques like cyclic voltammetry, which provides information on the reduction potentials and the stability of the generated radical species.
Further reduction can lead to the formation of a nitrosoaromatic, a hydroxylamine (B1172632), and ultimately an amine (R-NH₂), involving multiple electron and proton transfers. wikipedia.orgnih.gov The specific pathway and intermediates depend on factors such as pH and the presence of reductants. Understanding these redox transformations is crucial, as the intermediates can be highly reactive. The redox properties control most biological responses of nitro compounds. nih.gov
Table 2: Key Redox Properties of Nitroaromatic Compounds
| Property | Description | Relevance |
|---|---|---|
| Single-Electron Reduction | The acceptance of one electron to form a nitro radical anion (ArNO₂⁻·). nih.gov | This is often the initial step in the compound's electrochemical and biological activation. |
| Reduction Potential | A measure of the thermodynamic tendency of the nitro group to be reduced. dtic.mil | A higher (less negative) reduction potential indicates the compound is more easily reduced. |
| Redox Cycling | The process where the nitro radical anion transfers its electron to another molecule (like oxygen), regenerating the parent nitro compound and producing reactive oxygen species. nih.gov | This "futile metabolism" can be a source of oxidative stress in biological systems. |
| Multi-Electron Reduction | Stepwise reduction beyond the radical anion to form nitroso, hydroxylamine, and amine derivatives. nih.gov | These highly reduced metabolites can be responsible for the compound's ultimate fate and reactivity. |
Hyphenated Techniques (e.g., LC-NMR, GC-IR) for Comprehensive Mixture Analysis
For the definitive structural elucidation of impurities or degradation products in complex mixtures, hyphenated techniques that couple the separation power of chromatography with the rich structural information of spectroscopy are indispensable. iosrphr.org
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly links an HPLC system to an NMR spectrometer. mdpi.com This powerful combination allows for the acquisition of detailed NMR spectra of compounds as they elute from the chromatography column. iosrphr.org It is particularly valuable for identifying unknown impurities in the synthetic route of complex molecules like biphenyls, where subtle isomeric differences can be challenging to distinguish by mass spectrometry alone. nih.govresearchgate.net The technique can be operated in on-flow, stop-flow, or loop-storage modes, with stop-flow being common for acquiring high-quality, multi-dimensional NMR data on trace components. mdpi.com
Gas Chromatography-Infrared Spectroscopy (GC-IR): GC-IR combines a gas chromatograph with a Fourier Transform Infrared (FTIR) spectrometer. alwsci.com As compounds elute from the GC column, they pass through a light pipe or are deposited onto a cryogenically cooled surface, where their infrared spectra are recorded. nih.gov FTIR is highly effective at distinguishing between isomers (e.g., positional isomers) that may have very similar mass spectra. oup.com The technique provides a molecular "fingerprint" and is excellent for identifying specific functional groups, making it complementary to GC-MS. alwsci.comnih.gov For a molecule like this compound, GC-IR would be particularly useful in confirming the substitution pattern on the aromatic rings of any related impurities. oup.com
Table 3: Comparison of LC-NMR and GC-IR for Mixture Analysis
| Feature | LC-NMR | GC-IR |
|---|---|---|
| Principle | Couples HPLC separation with Nuclear Magnetic Resonance detection. mdpi.com | Couples Gas Chromatography with Infrared Spectroscopy detection. alwsci.com |
| Primary Application | Unambiguous structural elucidation of non-volatile or thermally labile compounds and their isomers in solution. iosrphr.orgnih.gov | Identification of volatile/semi-volatile compounds and their isomers, particularly distinguishing functional groups and substitution patterns. nih.govoup.com |
| Strengths | Provides complete structural connectivity (¹H, ¹³C, 2D NMR). Excellent for complex stereoisomers. iosrphr.org | Highly specific for functional groups and distinguishing structural isomers. Complementary to MS data. alwsci.com |
| Limitations | Lower sensitivity compared to MS; requires higher sample concentration. Use of deuterated solvents can be costly. mdpi.com | Limited to thermally stable and volatile compounds. Less sensitive than MS. |
Advanced Techniques for In Situ Reaction Monitoring and Kinetic Studies
The synthesis of this compound likely involves a cross-coupling reaction, such as the Ullmann reaction, to form the central biaryl bond. nih.govorganic-chemistry.org The Ullmann reaction traditionally involves the copper-catalyzed coupling of an aryl halide. researchgate.net Advanced analytical methods can be applied in situ to monitor the progress of such reactions in real-time.
In situ monitoring provides a wealth of information on reaction kinetics, the formation of intermediates, and the generation of byproducts. This allows for rapid process optimization, leading to improved yield, purity, and safety. Techniques such as ReactIR (FTIR spectroscopy) or Raman spectroscopy can be used with fiber-optic probes immersed directly in the reaction vessel. These methods can track the concentration of reactants, products, and key intermediates by monitoring their characteristic vibrational bands over time.
Kinetic studies derived from this data can help elucidate the reaction mechanism. researchgate.net For an Ullmann coupling, monitoring could reveal the rate of consumption of the aryl halide and the rate of formation of the biphenyl (B1667301) product. nih.govresearchgate.net This information is vital for understanding the influence of variables like temperature, catalyst loading, and ligand choice on the reaction's efficiency and selectivity. nih.gov
Table 4: Parameters for Kinetic Study of the Ullmann Synthesis
| Parameter | Description | Method of Monitoring |
|---|---|---|
| Reactant Concentration | The concentration of the starting aryl halides (e.g., a difluorobenzene derivative and a nitrobenzoic acid derivative). | In situ FTIR/Raman by tracking unique reactant peaks; offline HPLC analysis of timed aliquots. |
| Product Concentration | The concentration of this compound. | In situ FTIR/Raman by tracking a unique product peak; offline HPLC for quantification. |
| Intermediate Species | Transient organocopper or other catalytic species formed during the reaction cycle. | May be detectable by specialized spectroscopic techniques under specific conditions. |
| Rate Constant (k) | The proportionality constant relating the rate of the reaction to the concentration of reactants. | Calculated by fitting the concentration vs. time data to an appropriate rate law. researchgate.net |
| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | Determined by measuring the rate constant at several different temperatures and applying the Arrhenius equation. |
Future Research Trajectories and Emerging Paradigms for 4 3,4 Difluorophenyl 2 Nitrobenzoic Acid
Application of Flow Chemistry and Automated Synthesis for Efficient Production and Discovery
The synthesis of 4-(3,4-Difluorophenyl)-2-nitrobenzoic acid, likely involving a Suzuki-Miyaura cross-coupling reaction, is a prime candidate for optimization using modern synthesis technologies. Traditional batch processing for such multi-step syntheses can be inefficient, with challenges in scalability, reproducibility, and safety.
Flow chemistry, or continuous-flow synthesis, offers a compelling alternative by conducting reactions in a continuously flowing stream within a network of tubes or microreactors. acsgcipr.org This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved purity, and enhanced safety, particularly for exothermic reactions or those involving hazardous reagents. mdpi.com For the synthesis of biaryl compounds, flow chemistry has been successfully applied to Suzuki-Miyaura couplings, demonstrating reduced reaction times and catalyst loadings. acs.orgacs.org A prospective flow synthesis of this compound could involve pumping solutions of a 4-halobenzoic acid derivative and a 3,4-difluorophenylboronic acid through a heated column packed with a heterogeneous palladium catalyst. mdpi.comacs.org This approach would not only streamline production but also simplify purification and catalyst recycling. rsc.org
Complementing flow chemistry, automated synthesis platforms can accelerate the discovery of new derivatives and reaction conditions. sigmaaldrich.comimperial.ac.uk These systems can perform numerous experiments in parallel, systematically varying substrates, catalysts, ligands, and solvents. chemspeed.comacs.org By integrating automated platforms with the synthesis of this compound, researchers could rapidly screen for optimal Suzuki coupling conditions or explore further functionalization of the aromatic rings, significantly reducing the time and resources required for discovery workflows. sigmaaldrich.comacs.org
Table 1: Comparison of Batch vs. Prospective Flow Synthesis for Suzuki-Miyaura Coupling
Parameter Traditional Batch Synthesis Prospective Flow Synthesis Reaction Time Hours to days Minutes to hours Scalability Difficult, requires larger vessels Easier, by extending run time Heat Transfer Inefficient, potential for hotspots Highly efficient, excellent temperature control Safety Higher risk with large volumes of reagents Inherently safer with small reaction volumes Catalyst Loading Typically higher (mol%) Often lower, with potential for catalyst reuse Product Purity Variable, may require extensive purification Often higher due to better control
Integration into Photochemistry and Optoelectronic Materials Research
The electronic properties of this compound, arising from the interplay between the electron-withdrawing nitro group, the difluorinated phenyl ring, and the carboxylic acid, suggest its potential utility in photochemistry and optoelectronics. Nitroaromatic compounds are known for their unique excited-state dynamics, often involving rapid intersystem crossing from singlet to triplet states. rsc.org This property is crucial for applications such as photosensitizers and in photoredox catalysis. The photochemistry of nitroaromatic compounds can lead to various transformations, including the generation of reactive species like nitrous acid (HONO) upon irradiation. acs.orgacs.org
The presence of the 3,4-difluorophenyl group can further modulate the photophysical properties. Fluorination of aromatic rings is known to influence their electronic structure, often leading to changes in absorption and emission spectra, as well as altering excited-state lifetimes. nih.govresearchgate.net The combination of the nitro and difluoro substituents could result in a molecule with tailored light-absorbing properties and specific photochemical reactivity.
In the realm of optoelectronic materials, the push-pull nature of the molecule—with the difluorophenyl ring acting as a potential electron donor or modulator and the nitrophenyl moiety as a strong electron acceptor—is of particular interest. Such structures are foundational to the design of organic light-emitting diodes (OLEDs), photovoltaics, and nonlinear optical materials. The carboxylic acid group provides a convenient anchor for grafting the molecule onto conductive or semiconductive surfaces, a key step in fabricating electronic devices. Future research could involve characterizing the photophysical properties of this compound, such as its absorption and fluorescence spectra, quantum yields, and excited-state lifetimes, to assess its suitability for these advanced applications. nih.gov
Exploration in Nanomaterials and Surface Functionalization
The functional groups present in this compound make it an excellent candidate for the surface functionalization of nanomaterials. The carboxylic acid group can readily form covalent bonds with metal oxide surfaces or be used in standard coupling chemistries to attach to other ligands on a nanoparticle surface. imagionbiosystems.comcd-bioparticles.netpatsnap.com This allows for the stable anchoring of the molecule onto a variety of nanomaterials, including gold, iron oxide, and quantum dots. rsc.orgresearchgate.net
The nitroaromatic portion of the molecule offers additional functionalities. The nitro group can participate in charge-transfer interactions, particularly with electron-rich surfaces like graphene or carbon nanotubes. nih.govacs.org This interaction can be exploited for the development of sensors, where the adsorption of the molecule onto a graphene-based electrode could be detected electrochemically. dntb.gov.ua Furthermore, the nitro group is electrochemically active and can be reduced to an amine, providing a secondary pathway for further functionalization or for tuning the electronic properties of the nanomaterial-molecule conjugate. mdpi.com
Table 2: Potential Roles of Functional Groups in Nanomaterial Modification
Functional Group Primary Role in Surface Functionalization Potential Application Carboxylic Acid (-COOH) Covalent anchoring to metal oxide surfaces; enables further conjugation. [1, 3] Stable attachment to nanoparticles for bio-imaging or drug delivery. Nitro Group (-NO2) Participates in π-π and charge-transfer interactions; electrochemically active. [28, 30] Sensing of analytes; modulation of electronic properties of graphene. Difluorophenyl Group Enhances thermal and chemical stability; can direct self-assembly. Creation of ordered molecular layers on surfaces for electronics.
Advanced Mechanistic Studies using Operando Spectroscopy
Understanding the precise mechanism of the formation of this compound is crucial for optimizing its synthesis and for the rational design of related catalysts. While the Suzuki-Miyaura coupling is a well-established reaction, the specific kinetics and catalyst speciation can vary significantly depending on the substrates and conditions. uwindsor.ca Operando spectroscopy, which involves monitoring a catalytic reaction in real-time under actual operating conditions, offers a powerful tool to gain these insights. youtube.com
Techniques such as X-ray absorption spectroscopy (XAS) can be used to follow the oxidation state and coordination environment of the palladium catalyst throughout the reaction cycle, from the initial oxidative addition to the final reductive elimination. nih.govacs.org This can help identify the active catalytic species, which may be different from the precatalyst added to the reaction mixture, and can reveal pathways of catalyst deactivation. acs.org Combining XAS with other techniques like infrared (IR) or Raman spectroscopy in an operando setup can provide simultaneous information about the organic species in the reaction, allowing for a comprehensive understanding of the entire catalytic process. youtube.comrsc.org
Applying these advanced mechanistic studies to the synthesis of this compound could answer key questions, such as the rate-determining step of the reaction and the role of the ortho-nitro group in modulating the reactivity of the aryl halide. This knowledge would be invaluable for developing more efficient and robust catalytic systems, potentially with lower catalyst loadings and higher turnover numbers.
Untapped Reaction Pathways and Unconventional Synthetic Strategies
Beyond the conventional Suzuki-Miyaura coupling, there are several unconventional synthetic strategies that could be explored for the synthesis of this compound. One of the most promising areas is the use of C-H activation, which involves the direct functionalization of a C-H bond, thus avoiding the need for pre-functionalized starting materials like organoboronic acids or aryl halides. thieme-connect.comresearchgate.net
A potential C-H activation approach to this molecule could involve the palladium-catalyzed coupling of 2-nitrobenzoic acid with 1,2-difluorobenzene. chinesechemsoc.org The carboxylic acid group could act as a directing group, guiding the catalyst to activate the C-H bond at the 4-position of the benzoic acid ring. This strategy would be more atom-economical than traditional cross-coupling methods. thieme-connect.comacs.org
Other unconventional strategies could include novel nitration or fluorination reactions on a pre-formed biaryl scaffold. For instance, developing a regioselective nitration method that favors the ortho-position of a 4-(3,4-difluorophenyl)benzoic acid would be a valuable alternative to carrying the nitro group through the coupling step. While the synthesis of nitroaromatic compounds typically involves electrophilic nitration nih.gov, exploring alternative methods could provide new routes to the target molecule and its isomers. Similarly, late-stage fluorination techniques could be investigated to introduce the fluorine atoms onto the phenyl ring after the biaryl core has been assembled. The exploration of these untapped pathways could lead to more efficient, sustainable, and versatile syntheses of this and related biaryl compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(3,4-difluorophenyl)-2-nitrobenzoic acid, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via Suzuki-Miyaura coupling of a fluorophenylboronic acid with a nitro-substituted bromobenzoic acid precursor, followed by nitro-group retention under acidic conditions. Key factors include:
- Use of Pd catalysts (e.g., Pd(PPh₃)₄) and polar aprotic solvents (e.g., DMF) to enhance coupling efficiency .
- Temperature control (<100°C) to prevent nitro-group reduction or decarboxylation .
- Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) to isolate the product .
Q. How can the purity and structural integrity of this compound be validated?
- Answer : Employ a multi-technique approach:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% formic acid to assess purity (>95%) .
- NMR : Compare ¹H/¹³C NMR shifts with analogous compounds (e.g., 2,4-difluoro-5-nitrobenzoic acid, δH ~8.2 ppm for aromatic protons; δC ~165 ppm for COOH) .
- Mass Spectrometry : Confirm molecular weight (M+1 = 308.04) via ESI-MS .
Advanced Research Questions
Q. How do the electron-withdrawing effects of fluorine and nitro groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Answer : The meta -fluorine and para -nitro groups create a strongly electron-deficient aromatic ring, favoring nucleophilic aromatic substitution (NAS) at the ortho position to the nitro group. Key considerations:
- Use amines or thiols as nucleophiles in DMSO at 80–100°C .
- Monitor reaction progress via TLC (Rf shift from 0.5 to 0.3 in hexane/EtOAc 7:3) .
- Computational modeling (DFT) can predict regioselectivity by analyzing electrostatic potential maps .
Q. What strategies resolve contradictory data in characterizing the compound’s solid-state structure (e.g., crystallography vs. computational predictions)?
- Answer : Discrepancies between X-ray crystallography and DFT-optimized structures often arise from intermolecular interactions (e.g., hydrogen bonding):
- Perform SC-XRD to resolve crystal packing effects (e.g., carboxylic acid dimerization) .
- Compare experimental bond angles with DFT (B3LYP/6-311G**) to identify steric or electronic distortions .
- Use deuterated analogs (e.g., -COOH → -COOD) in neutron diffraction for precise H-bond analysis .
Q. How does this compound interact with biological targets, and what assays are suitable for studying its enzyme inhibition potential?
- Answer : The compound’s fluorinated aromatic system may inhibit enzymes like cyclooxygenase-2 (COX-2) or kinases. Methodological steps:
- Docking Studies : Use AutoDock Vina to predict binding affinity to COX-2’s hydrophobic pocket .
- In Vitro Assays : Measure IC₅₀ via fluorescence-based kinase activity assays (e.g., ADP-Glo™) .
- SAR Analysis : Synthesize analogs (e.g., nitro → amino derivatives) to correlate substituent effects with activity .
Data Analysis & Experimental Design
Q. How should researchers address low reproducibility in synthesizing this compound across different labs?
- Answer : Standardize protocols by:
- Pre-drying solvents (DMF over molecular sieves) to prevent hydrolysis .
- Using inert atmosphere (N₂/Ar) to avoid Pd catalyst oxidation .
- Reporting detailed spectral data (e.g., ¹⁹F NMR for fluorine environments, δF ~-110 to -120 ppm) .
Q. What analytical methods differentiate between positional isomers (e.g., 2-nitro vs. 3-nitro derivatives) in reaction mixtures?
- Answer :
- ²D NMR (NOESY/HSQC) : Correlate NOE signals between nitro group and fluorine atoms .
- IR Spectroscopy : Identify nitro asymmetric stretching (~1520 cm⁻¹) and carboxylate C=O (~1700 cm⁻¹) .
- X-ray Photoelectron Spectroscopy (XPS) : Quantify nitro-group binding energy (~406 eV for N 1s) .
Application-Oriented Questions
Q. What role does this compound play in designing photoactive materials?
- Answer : The nitro group enables photoinduced electron transfer (PET) applications:
- Synthesize metal-organic frameworks (MOFs) using the compound as a linker; characterize via UV-Vis (λmax ~320 nm) and luminescence quenching assays .
- Evaluate photostability under UV light (365 nm) over 24 hours .
Q. How can the compound serve as a precursor for radiopharmaceuticals?
- Answer : Replace fluorine atoms with ¹⁸F via isotopic exchange:
- Use K¹⁸F/kryptofix complex in acetonitrile at 100°C .
- Purify via HPLC and validate radiochemical purity (>99%) with radio-TLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
